This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure. Its molecular formula is , and it is often synthesized for research purposes in drug development and chemical biology. The compound's structural data can be found in databases such as PubChem, where it is listed under the identifier 4551926 .
The synthesis of Methyl 2-(aminocarbonyl)-6-oxohexahydro-4-pyridazinecarboxylate typically involves several steps, including the formation of the pyridazine core and subsequent functionalization. One common method includes:
Yield percentages can vary based on the specific conditions used but are typically reported in the range of 70% to 85% for successful syntheses .
The molecular structure of Methyl 2-(aminocarbonyl)-6-oxohexahydro-4-pyridazinecarboxylate can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Key structural features include:
Spectroscopic data typically confirm the presence of these functional groups through characteristic chemical shifts observed in NMR spectra, as well as fragmentation patterns in mass spectrometry .
Methyl 2-(aminocarbonyl)-6-oxohexahydro-4-pyridazinecarboxylate can participate in various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for further modifications .
Methyl 2-(aminocarbonyl)-6-oxohexahydro-4-pyridazinecarboxylate exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in various environments, influencing its application in research and potential therapeutic use .
Methyl 2-(aminocarbonyl)-6-oxohexahydro-4-pyridazinecarboxylate has several potential applications:
Research into this compound continues to explore its efficacy and safety profiles, aiming to harness its potential benefits in therapeutic contexts .
Bicyclic hydropyridazine carboxylates represent a specialized class of nitrogen-containing heterocyclic compounds characterized by fusion of a six-membered partially saturated pyridazine ring with additional cyclic structures. These molecules exhibit distinctive electronic properties due to the presence of adjacent nitrogen atoms within the diazine framework, enabling complex binding behaviors in biological systems. The core structure combines conformational rigidity with polar functional groups, making these compounds ideal scaffolds for drug design targeting enzymatic active sites [1] [2].
Methyl 2-(aminocarbonyl)-6-oxohexahydro-4-pyridazinecarboxylate (Chemical Formula: C₇H₁₁N₃O₄; CID: 4551926) belongs to the perhydro-1,2-diazine subclass of bicyclic systems [1]. Its defining features include:
Table 1: Structural Comparison with Related Bicyclic Systems
Compound Class | Ring System | Key Functional Groups | Biochemical Relevance |
---|---|---|---|
Hydropyridazine Carboxylates | Hexahydro-1,2-diazine | C2 carboxamide, C4/C6 carbonyls | Mg²⁺ chelation, enzyme inhibition |
Piperidine-Diones | Hexahydro-1,2-diazine | 1,5-Dicarbonyl systems | GABA analog precursors |
Pyridazinones | Dihydro-1,2-diazine | C6 carbonyl, C4 unsaturation | Cardiotonic agents |
The strategic incorporation of carboxamide and ester moieties within this bicyclic framework enables multifaceted biological interactions:
Table 2: Bioactivity Correlation with Functional Group Modifications
Derivative Structure | Antiviral EC₅₀ (nM)* | Cytotoxicity (CC₅₀, μM) | Key Structure-Activity Findings |
---|---|---|---|
N-Saturated BiCAP (e.g., 7b) | 4.8 ± 0.9 | >250 | Saturation reduces potency but improves safety |
N-Unsaturated BiCAP (e.g., 6b) | 2.1 ± 0.3 | >250 | Double bond enhances Mg²⁺ affinity |
Terminal hydroxy-substituted (e.g., 6c) | 4.8 ± 1.2 | >250 | Polar groups maintain potency with low toxicity |
Methoxy-substituted (e.g., 6g) | ~2.0 | >250 | Mimics CAB/DTG potency profiles |
Data representative of single-round HIV-1 replication assays [2] [5]
The evolution of pyridazine-based medicinal chemistry reveals significant milestones:
Table 3: Evolution of Pyridazine-Based Pharmacophores
Era | Key Compounds | Therapeutic Application | Structural Innovation |
---|---|---|---|
1980s–1990s | Levosimendan | Heart failure | Monocyclic pyridazinone |
2007–2012 | Raltegravir, Elvitegravir | HIV therapy (1st gen INSTIs) | Monocyclic diketo acids |
2013–Present | Dolutegravir, Bictegravir | HIV therapy (2nd gen INSTIs) | Tricyclic carbamoyl pyridones |
Contemporary | Target Compound | BiCAP precursor | Bicyclic hydropyridazine carboxylate scaffold |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3